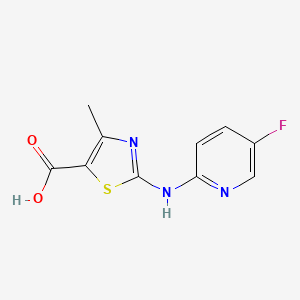
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid
Descripción general
Descripción
The compound “2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom, and a carboxylic acid group. The presence of a fluorine atom on the pyridine ring could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiazole rings, along with the carboxylic acid group. The fluorine atom on the pyridine ring would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the fluorine atom and the carboxylic acid group. The pyridine ring is generally less reactive than benzene towards electrophilic aromatic substitution, due to the electronegativity of the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could also influence its polarity .Aplicaciones Científicas De Investigación
Therapeutic Leads for Prion Diseases
2-Aminothiazoles, a class to which the compound is related, have been identified as promising new leads in the search for effective therapeutics for prion diseases. Structure-activity studies have led to the development of analogues that exhibit significant antiprion activity in prion-infected neuroblastoma cell lines. These compounds have been shown to achieve and sustain high drug concentrations in the brain, which is crucial for their therapeutic effect (Gallardo-Godoy et al., 2011).
Synthesis of Triazole-based Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with the compound of interest, is important for the preparation of peptidomimetics or biologically active compounds. These triazole scaffolds have been synthesized to overcome challenges such as the Dimroth rearrangement, and have applications in creating molecules with potential HSP90 inhibitory activity (Ferrini et al., 2015).
Antibacterial Agents
Pyridonecarboxylic acids and their analogues have been extensively studied for their antibacterial properties. Research into these compounds, including fluoroquinolones and naphthyridines, has led to the development of molecules with potent antibacterial activity against a wide range of bacteria. These studies help in understanding the structure-activity relationships necessary for designing effective antibacterial agents (Egawa et al., 1984).
Antitumor Activity
Compounds related to 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid have been explored for their antitumor properties. Amino acid ester derivatives containing 5-fluorouracil, for instance, have shown inhibitory effects against cancer cell lines, indicating the potential of these compounds in cancer therapy (Xiong et al., 2009).
Novel Synthesis Methods
Research has also focused on the novel synthesis of related compounds, such as 4-fluoropyridines, which are crucial for developing pharmacologically active molecules. These methodologies enable the creation of compounds with specific structural features necessary for their biological activity (Wittmann et al., 2006).
Mecanismo De Acción
Target of Action
Many fluorinated pyridines have been found to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. But generally, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of fluorine in a compound can often enhance its metabolic stability, potentially improving its bioavailability .
Propiedades
IUPAC Name |
2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGEPPWTHTFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


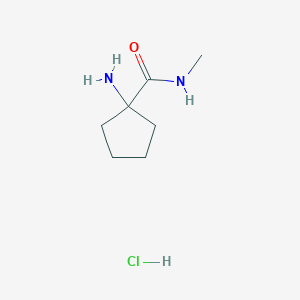
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
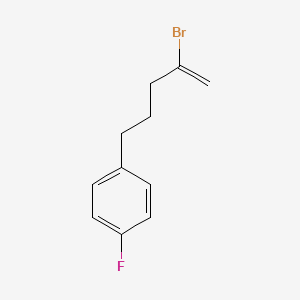

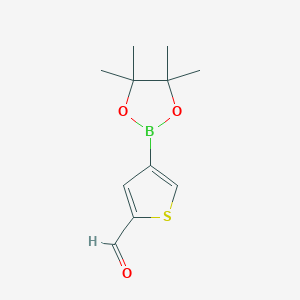
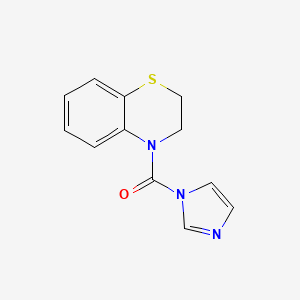

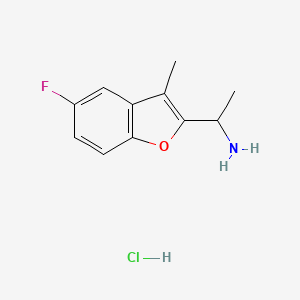
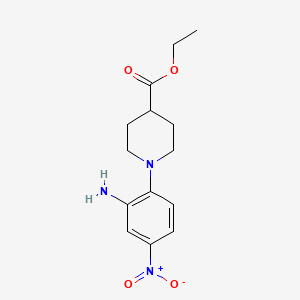
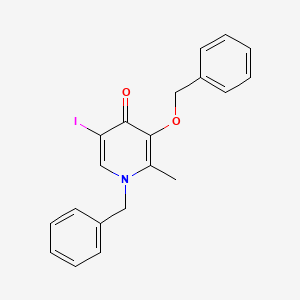

![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
